4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide
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Overview
Description
4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₂H₁₈N₂O₃S It is characterized by the presence of an amino group, a hydroxycyclohexyl group, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzenesulfonamide and 4-hydroxycyclohexylamine.
Reduction: The nitro group in 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: The resulting 4-aminobenzenesulfonamide is then coupled with 4-hydroxycyclohexylamine under suitable reaction conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, 4-dimethylaminopyridine.
Major Products Formed
Oxidation: Formation of 4-amino-N-(4-oxocyclohexyl)benzene-1-sulfonamide.
Reduction: Formation of 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonic acid.
Substitution: Formation of N-alkylated derivatives of the compound.
Scientific Research Applications
4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The hydroxycyclohexyl group may enhance the compound’s binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-hydroxyphenyl)benzene-1-sulfonamide
- 4-amino-N-(4-methoxycyclohexyl)benzene-1-sulfonamide
- 4-amino-N-(4-chlorocyclohexyl)benzene-1-sulfonamide
Uniqueness
4-amino-N-(4-hydroxycyclohexyl)benzene-1-sulfonamide is unique due to the presence of both a hydroxycyclohexyl group and a sulfonamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-N-(4-hydroxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10-11,14-15H,3-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVIEHIBAUUKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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